1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
Overview
Description
The compound “1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine” belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. One common method involves the treatment of a carbonyl compound with 2-lithio-1-methyl-1H-imidazole .Molecular Structure Analysis
The molecular structure of an imidazole ring includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called a pyrrole-type nitrogen . The presence of a positive charge on either of the two nitrogen atoms shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions. For example, they can be converted into carbonyl compounds via corresponding quaternary salts .Physical and Chemical Properties Analysis
Imidazoles are generally solid at room temperature and highly soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of imidazole derivatives, including 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine analogs, often involves multi-step chemical reactions. For instance, Xinlin et al. (2007) reported the synthesis of 4-[4-(3-Pyridinyl)-1H-imidazol-1-yl]-1-butanamine by deprotonation in NaOH solution, alkylation, and hydrazinolysis, achieving a 70% overall yield and 97% purity. This process is notable for overcoming the disadvantages of harsh reaction conditions traditionally associated with such syntheses (Xinlin, 2007).
Biological Activity and Potential Applications
Geyer et al. (2014) explored imbutamine analogs as ligands for histamine H3 and H4 receptors, revealing the potential for methyl substitution on the imidazole ring to improve selectivity for the H4 receptor. This indicates that structural modifications to imidazole derivatives can yield compounds with specific receptor targeting capabilities, suggesting their utility in designing receptor-specific drugs (Geyer et al., 2014).
Material Science and Imaging Applications
Novel Imaging Agents
Qiu et al. (2011) developed novel 99mTc-labelled bisphosphonates based on imidazole derivatives for bone imaging. These compounds, including variations with methyl-imidazol-1-yl groups, showed high skeletal system uptake and rapid soft tissue clearance in biodistribution studies, highlighting their potential as superior bone imaging agents (Qiu et al., 2011).
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids within the target protein .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Imidazole derivatives are generally known for their good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The interaction between this compound and these enzymes can influence the metabolism and efficacy of other compounds. Additionally, this compound may interact with receptors and ion channels, affecting cellular signaling pathways .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to affect the expression of genes involved in inflammation and immune response . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, imidazole derivatives are known to inhibit certain enzymes, such as histone deacetylases, which play a role in gene expression regulation . By inhibiting these enzymes, this compound can alter gene expression patterns and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound should be carefully monitored in in vitro and in vivo studies to understand its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it may cause toxic or adverse effects, such as hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing its toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For example, cytochrome P450 enzymes are responsible for the oxidation and reduction of imidazole derivatives, leading to the formation of metabolites with different biological activities . The metabolic pathways of this compound should be thoroughly investigated to understand its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it can accumulate in specific compartments or organelles, influencing its localization and activity . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cells . For example, imidazole derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and influence gene expression . Investigating the subcellular localization of this compound can provide insights into its mechanism of action and therapeutic potential .
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTHRJBKKWLZTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC=CN1C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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